4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine

Description

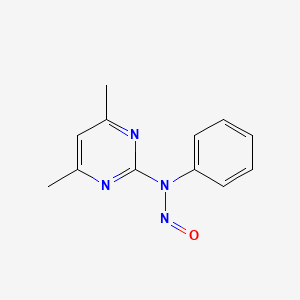

4,6-Dimethyl-N-nitroso-N-phenylpyrimidin-2-amine (CAS: CID 14327551) is a nitroso-substituted pyrimidine derivative with the molecular formula C₁₂H₁₂N₄O. Its structural features include a pyrimidine ring core substituted with methyl groups at positions 4 and 6, a phenyl group attached to the N-atom, and a nitroso (-N=O) moiety at the N-position . Key identifiers include:

- SMILES: CC1=CC(=NC(=N1)N(C2=CC=CC=C2)N=O)C

- InChIKey: RKFFXNQVOFPXSD-UHFFFAOYSA-N

- Systematic name: N-(4,6-dimethylpyrimidin-2-yl)-N-phenylnitrous amide

Properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-9-8-10(2)14-12(13-9)16(15-17)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFFXNQVOFPXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C2=CC=CC=C2)N=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through the condensation of appropriate precursors such as benzylidene acetones and ammonium thiocyanates.

Substitution Reactions:

Nitrosation: The nitroso group is introduced by treating the compound with nitrosating agents such as sodium nitrite in the presence of an acid.

Phenylation: The phenyl group is attached to the nitrogen atom at position 2 through a nucleophilic substitution reaction using phenylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the nitroso group to an amino group using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Phenylating agents, methylating agents.

Major Products Formed

Oxidation Products: Corresponding oxides.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of methionine and other amino acids in certain microorganisms, thereby exerting its antimicrobial effects . It also affects enzyme secretion in fungi, contributing to its antifungal properties .

Comparison with Similar Compounds

Structural Analogs: Pyrimidine Derivatives Without Nitroso Groups

Several pyrimidin-2-amine derivatives share structural motifs but lack the nitroso group, leading to distinct properties:

Key Insight: The nitroso group in the target compound is critical for its electrophilic reactivity, which is absent in these analogs.

N-Nitroso Compounds with Different Backbones

Well-studied N-nitroso compounds highlight the role of backbone structure in carcinogenic potency:

Key Insight : The target’s pyrimidine ring introduces steric and electronic effects that may alter metabolic activation compared to simpler N-nitrosoamines. For example, BHP undergoes deesterification to form reactive intermediates , while the target’s aromatic system could stabilize intermediates, delaying alkylation .

Functional Analogs: Nitroso-Containing Pharmaceuticals and Impurities

Nitroso impurities in pharmaceuticals and agrochemicals provide regulatory context:

Key Insight: HPOP and the target compound both require metabolic activation but differ in tissue specificity. HPOP induces pancreatic ductular adenocarcinomas in hamsters , while the target’s phenyl group may direct toxicity toward hepatic tissues, as seen with NDMA .

Metabolic and Species-Specific Differences

- Metabolism : N-Nitroso compounds like HPOP are metabolized via hydroxylation and conjugation. In hamsters, HPOP forms sulfate esters, whereas rats favor glucuronidation . The target compound’s methyl groups may hinder enzymatic processing, prolonging its half-life.

- Species Variation: Hamsters exhibit higher sensitivity to pancreatic carcinogens than rats , suggesting the target’s effects could vary across species.

Biological Activity

4,6-Dimethyl-N-nitroso-N-phenylpyrimidin-2-amine is a nitrosamine compound that has garnered attention due to its potential biological activities, including mutagenicity and carcinogenicity. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₄N₄O

- CAS Number : 116389-21-0

This structure consists of a pyrimidine ring substituted with methyl and nitroso groups, which are critical for its biological interactions.

Mutagenicity and Carcinogenicity

Research indicates that nitrosamines, including this compound, exhibit mutagenic properties. A study on related N-nitroso compounds demonstrated that they can induce mutations in bacterial strains such as Salmonella typhimurium . This mutagenicity is often linked to their ability to form DNA adducts, leading to errors during DNA replication.

The biological activity of this compound is primarily attributed to its electrophilic nature. Nitrosamines can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. The proposed mechanism includes:

- Formation of Nitrosating Agents : In vivo, the compound can be converted into nitrosating agents that methylate DNA.

- DNA Adduct Formation : These intermediates can form stable adducts with nucleophilic sites on DNA bases, leading to mutations.

- Cellular Response : The resulting DNA damage can trigger cellular repair mechanisms or lead to apoptosis if the damage is irreparable.

Study on Mutagenicity

A significant study assessed the mutagenic potential of various N-nitroso compounds, including this compound. The results indicated that this compound showed significant mutagenic activity in S. typhimurium strains TA98 and TA1535, suggesting its potential role as a carcinogen .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other nitrosamines. The findings revealed that while many nitrosamines exhibit similar mutagenic properties, variations in substituents significantly influence their potency. For example:

| Compound | Mutagenicity (TA98) | Mutagenicity (TA1535) |

|---|---|---|

| This compound | High | Moderate |

| N-nitrosobenzylurea | High | High |

| N-nitrosoacetoxymethyl-benzylamine | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.